3-(3,5-Dimethylphenyl)-5-nitrobenzoic acid
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Overview
Description
3-(3,5-Dimethylphenyl)-5-nitrobenzoic acid is an organic compound characterized by the presence of a nitro group and a dimethylphenyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(3,5-Dimethylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters such as temperature, concentration, and reaction time are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction reactions to form the corresponding amine derivative. Common reducing agents include hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Substitution: The aromatic ring in this compound can undergo electrophilic aromatic substitution reactions. For example, halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., iron(III) bromide).
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Bromine with iron(III) bromide as a catalyst.
Major Products:
Reduction: 3-(3,5-Dimethylphenyl)-5-aminobenzoic acid.
Substitution: 3-(3,5-Dimethylphenyl)-5-bromobenzoic acid.
Scientific Research Applications
3-(3,5-Dimethylphenyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of probes and markers for biological studies, particularly in the investigation of enzyme activities and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-5-nitrobenzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The molecular targets and pathways involved may include enzymes such as nitroreductases, which catalyze the reduction of the nitro group to an amine, leading to the formation of bioactive compounds.
Comparison with Similar Compounds
3-(3,5-Dimethylphenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-(3,5-Dimethylphenyl)-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position, which can affect its reactivity and applications.
3-(4-Methylphenyl)-5-nitrobenzoic acid: Contains a single methyl group instead of two, leading to differences in steric and electronic properties.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-9-3-10(2)5-11(4-9)12-6-13(15(17)18)8-14(7-12)16(19)20/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBBGMHZDRSUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689032 |
Source
|
Record name | 3',5'-Dimethyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-04-7 |
Source
|
Record name | 3',5'-Dimethyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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